[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene
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Overview
Description
2-Methoxy-1-phenylthio-1,3-butadiene is an organic compound with the molecular formula C11H12OS It contains a methoxy group, a phenylthio group, and a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-phenylthio-1,3-butadiene typically involves the reaction of bis(phenylthio)methane with acrolein in the presence of n-butyllithium and dimethyl sulfate. The reaction is carried out under controlled temperatures, starting at -20°C and then cooling to -78°C before gradually warming to room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-phenylthio-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The methoxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
2-Methoxy-1-phenylthio-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-phenylthio-1,3-butadiene involves its interaction with molecular targets through its functional groups. The methoxy and phenylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-butadiene: Similar in structure but lacks the phenylthio group.
1-Phenylthio-1,3-butadiene: Similar but lacks the methoxy group.
2-Phenylthio-1,3-butadiene: Similar but lacks the methoxy group.
Uniqueness
2-Methoxy-1-phenylthio-1,3-butadiene is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
60466-66-2 |
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Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-methoxybuta-1,3-dienylsulfanylbenzene |
InChI |
InChI=1S/C11H12OS/c1-3-10(12-2)9-13-11-7-5-4-6-8-11/h3-9H,1H2,2H3 |
InChI Key |
HEIKBVYBJUEFPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CSC1=CC=CC=C1)C=C |
Origin of Product |
United States |
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